N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide is a chemical compound that belongs to the class of hydrazides. It is characterized by the presence of a furan ring and an undec-10-ene chain, linked by a hydrazone moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide typically involves a multi-step reaction starting from undec-2-enoic acid. The general synthetic route includes the following steps:
Esterification: Undec-2-enoic acid is esterified using methanol and a catalytic amount of sulfuric acid to form methyl undec-2-enoate.
Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form undec-2-enoic hydrazide.
Condensation Reaction: The hydrazide is finally condensed with furan-2-carbaldehyde under reflux conditions to yield N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide.
Industrial Production Methods
While the laboratory synthesis of N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide has several scientific research applications, including:
Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: Studies have indicated that derivatives of this compound exhibit cytotoxicity against cancer cell lines, making it a potential candidate for anticancer drug development.
Chemical Biology: The compound is used in chemical biology research to study the interactions between hydrazone derivatives and biological targets.
Material Science:
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide involves its interaction with biological targets through the hydrazone moiety. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The furan ring and undec-10-ene chain contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylideneundec-10-enehydrazide
- N’-phenylethylideneundec-10-enehydrazide
- 3,6-dialkyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
Uniqueness
N’-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness enhances its biological activity and makes it a valuable compound for research in various fields. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and higher cytotoxicity against certain cancer cell lines .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]undec-10-enamide |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-4-5-6-7-8-9-12-16(19)18-17-14-15-11-10-13-20-15/h2,10-11,13-14H,1,3-9,12H2,(H,18,19)/b17-14+ |
InChI Key |
RGGFASPKKONLML-SAPNQHFASA-N |
Isomeric SMILES |
C=CCCCCCCCCC(=O)N/N=C/C1=CC=CO1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NN=CC1=CC=CO1 |
Origin of Product |
United States |
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